molecular formula C18H19N3OS2 B2567715 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol CAS No. 1219907-20-6

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol

Cat. No.: B2567715
CAS No.: 1219907-20-6
M. Wt: 357.49
InChI Key: YQRVRUJXPZFPOR-UHFFFAOYSA-N
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Description

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a benzothiazole-piperazine hybrid compound featuring a methylthio (-SMe) substituent on the benzothiazole ring and a phenolic hydroxyl (-OH) group. The core structure consists of:

  • Benzothiazole moiety: A bicyclic aromatic system with a sulfur and nitrogen atom, known for its role in medicinal chemistry due to its electron-deficient nature and ability to engage in π-π stacking interactions.
  • Piperazine linker: A six-membered diamine ring that enhances solubility and provides conformational flexibility, facilitating interactions with biological targets.
  • Phenolic group: A polar hydroxyl group that contributes to hydrogen bonding and modulates pharmacokinetic properties.

This structural duality makes the compound a candidate for anticancer and anti-inflammatory applications, as benzothiazole derivatives are frequently associated with matrix metalloproteinase (MMP) inhibition and cytotoxic activity .

Properties

IUPAC Name

2-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-23-15-7-4-8-16-17(15)19-18(24-16)21-11-9-20(10-12-21)13-5-2-3-6-14(13)22/h2-8,22H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRVRUJXPZFPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperazine Ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl benzothiazole derivative.

    Attachment of the Phenol Group: Finally, the phenol group is introduced through a substitution reaction, often using phenol or a phenol derivative as the starting material.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial
  • Antitumor
  • Analgesic
  • Anti-inflammatory

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing promising results. The following table summarizes the findings:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of both the benzothiazole and piperazine structures enhances antimicrobial efficacy.

Antitumor Activity

Compounds similar to this one have shown potential in cancer research. For instance, thiazole derivatives have been reported to interact with various biochemical pathways, leading to apoptosis in cancer cells through mechanisms such as:

  • Induction of S phase arrest
  • Up-regulation of pro-apoptotic proteins
  • Down-regulation of anti-apoptotic proteins

Case Studies

  • Antimicrobial Properties : A study conducted on structurally similar compounds demonstrated effective inhibition against several bacterial strains, indicating that modifications to the benzothiazole and piperazine structures could enhance activity.
  • Cancer Research : Research into thiazole derivatives has indicated their ability to induce cell death in various cancer cell lines, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Benzothiazole Piperazine Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol (Target) 4-(Methylthio) Phenol at para position ~360* Not reported Anticancer (hypothetical)
2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol None 4-Chlorophenylsulfonyl 460.97 Not reported Anticancer (tested)
2-(4-(Benzo[d]thiazol-2-yl)-1-methylpiperidin-4-ylamino)phenol None 1-Methylpiperidin-4-ylamino 339.46 Not reported Not reported
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one None 4-Chlorophenyl 417.94 Not reported Not reported
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide None Phenylacetamide 408.52 281–282 MMP inhibition (potential)

*Estimated based on structural components.

Substituent Impact on Physicochemical Properties

  • Methylthio vs. Sulfonyl Groups : The methylthio group in the target compound is electron-donating, increasing lipophilicity (logP ~2.5–3.0), whereas the sulfonyl group in the analogue from is electron-withdrawing, enhancing polarity and aqueous solubility .
  • Phenol vs.

Thermal Stability

Compounds with bulkier substituents (e.g., 4-chlorophenylsulfonyl in ) may exhibit higher melting points due to increased crystal lattice stability. The target compound’s methylthio group, being smaller, likely results in a lower melting point (~250–270°C) compared to sulfonyl derivatives .

Anticancer Potential

  • The chlorophenylsulfonyl-piperazine derivative () demonstrated explicit anticancer activity, attributed to the sulfonyl group’s ability to disrupt protein-protein interactions in tumor pathways .

Enzyme Inhibition

  • Thiazole-piperazine hybrids with methoxyphenyl groups (e.g., compound 13 in ) showed MMP-9 inhibition (IC₅₀ ~0.8 µM), suggesting that electron-donating groups on the benzothiazole or piperazine rings enhance binding to zinc-containing active sites .
  • The phenol group in the target compound could mimic tyrosine residues in enzyme substrates, offering competitive inhibition advantages over non-phenolic analogues.

Biological Activity

The compound 2-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

  • Molecular Formula : C17H20N2OS
  • Molecular Weight : 304.42 g/mol
  • Key Functional Groups :
    • Benzo[d]thiazole moiety
    • Piperazine ring
    • Methylthio group
    • Hydroxyphenyl group

This molecular architecture suggests a potential for diverse biological interactions, influenced by the electron-donating and electron-withdrawing properties of its functional groups.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections summarize key findings related to the biological activities of this compound.

Antimicrobial Activity

A study investigating thiazole derivatives found that compounds similar to This compound demonstrated moderate to good antimicrobial activity against various bacterial strains. The presence of the thiazole ring is crucial for this activity, as it has been shown to enhance interaction with microbial targets .

CompoundActivityReference
2-MethylbenzothiazoleAntimicrobial
4-MethylpiperazineCNS activity
3,4-DimethoxybenzaldehydeAnticancer

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds containing piperazine and thiazole structures. For example, derivatives have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate nitric oxide levels suggests it may have therapeutic applications in treating neurodegenerative disorders .

Acetylcholinesterase Inhibition

Another area of research has focused on acetylcholinesterase (AChE) inhibition. Compounds structurally similar to This compound have been evaluated for their capacity to inhibit AChE, an enzyme associated with Alzheimer's disease. Some derivatives exhibited promising inhibitory activity, indicating potential for cognitive enhancement therapies .

Synthesis and Screening

A series of experiments were conducted to synthesize various derivatives of thiazole-piperazine compounds. These compounds were screened for biological activity using standard in vitro assays. The results indicated that many synthesized compounds displayed significant antimicrobial and anticancer properties, leading to further exploration of their mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds with target proteins. For instance, one study demonstrated that certain derivatives exhibited strong binding affinities with AChE, supporting their potential use in Alzheimer's therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol, and how can reaction intermediates be stabilized?

  • Methodology :

  • Stepwise coupling : Utilize nucleophilic aromatic substitution (SNAr) to attach the methylthio-benzothiazole moiety to piperazine, followed by phenol coupling via Buchwald-Hartwig amination or Ullmann-type reactions .
  • Intermediate stabilization : Protect the phenol group with tert-butyldimethylsilyl (TBS) or acetyl groups during piperazine functionalization to prevent side reactions. Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize oxidation of the methylthio group .
  • Purification : Employ silica gel chromatography (EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures to isolate intermediates .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., piperazine proton splitting patterns and aromatic coupling constants) .
  • HPLC-MS : Monitor reaction progress and quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or bond angles, particularly for the benzothiazole-piperazine linkage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., DNA or enzymes)?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA minor grooves (analogous to Hoechst 33258 binding ) or kinase active sites.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the methylthio-benzothiazole moiety in hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., methylthio vs. methoxy) with cytotoxicity using descriptors like logP and polar surface area .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Experimental design :

  • Forced degradation studies : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the piperazine-phenol bond) .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C, pH 7.4) .
  • Spectroscopic validation : Track thioether oxidation (methylthio → methylsulfonyl) using FT-IR (S=O stretch at ~1300 cm⁻¹) .

Q. What strategies optimize yield in multi-step syntheses when intermediates exhibit low solubility?

  • Solutions :

  • Solvent engineering : Use DMF/DMSO for polar intermediates or switch to THF/MeCN for non-polar steps .
  • Salt formation : Convert free bases to HCl salts (e.g., piperazin-1-ium trifluoroacetate) to enhance crystallinity .
  • Microwave-assisted synthesis : Reduce reaction times for sluggish steps (e.g., piperazine alkylation) while improving solubility via localized heating .

Physicochemical and Biological Characterization

Q. What assays are recommended to evaluate the compound’s potential as a topoisomerase inhibitor?

  • Protocol :

  • DNA relaxation assays : Use agarose gel electrophoresis to assess inhibition of human topoisomerase IIα activity. Compare to etoposide as a positive control .
  • Cytotoxicity screening : Test against HeLa or MCF-7 cells using MTT assays (IC₅₀ determination). Include Hoechst 33258 as a reference for minor-groove binders .
  • Competitive binding studies : Measure fluorescence quenching of ethidium bromide-DNA complexes to estimate binding constants .

Q. How do steric and electronic effects of the methylthio group influence reactivity in cross-coupling reactions?

  • Analysis :

  • Steric effects : The methylthio group’s bulk may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) to mitigate .
  • Electronic effects : The electron-withdrawing thioether sulfur enhances electrophilicity of the benzothiazole ring, facilitating SNAr with piperazine .
  • Comparative studies : Synthesize analogs with -SCH₃ vs. -OCH₃ substituents and compare reaction rates via ¹H NMR kinetics .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

  • Troubleshooting :

  • Dynamic effects : Assess conformational flexibility of the piperazine ring using variable-temperature NMR (VT-NMR) to identify averaged signals .
  • Impurity profiling : Use HSQC and COSY to distinguish between diastereomers or regioisomers .
  • Crystallography : Resolve ambiguities by growing single crystals from dichloromethane/hexane mixtures and collecting data at 123 K .

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